molecular formula C14H9ClF3NO2 B8070059 6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No.: B8070059
M. Wt: 320.70 g/mol
InChI Key: XPOQHMRABVBWPR-YAJIPLGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one can be achieved through two related methods :

  • First Method

      Step 1: Acylation of 4-chloroaniline with pivaloyl chloride in the presence of sodium carbonate in toluene to form the anilide.

      Step 2: Acylation of the anilide with ethyl trifluoroacetate using butyllithium in tetrahydrofuran, followed by hydrolysis with hydrochloric acid to yield 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone.

      Step 3: Benzylation of the acetophenone with 4-methoxybenzyl chloride in basic alumina to obtain the protected acetophenone.

      Step 4: Regioselective condensation of the protected acetophenone with cyclopropylacetylene using butyllithium in tetrahydrofuran in the presence of (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol to yield the (S)-isomer of the tertiary alcohol.

      Step 5: Cyclization of the tertiary alcohol with phosgene and triethylamine or potassium carbonate in toluene/tetrahydrofuran to form the benzoxazinone.

      Step 6: Deprotection of the benzoxazinone with ceric ammonium nitrate in acetonitrile/water.

  • Second Method

      Step 1: Condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with cyclopropylacetylene using butyllithium or ethylmagnesium bromide in tetrahydrofuran to form (±)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

      Step 2: Cyclization of the butyn-2-ol with carbonyldiimidazole in hot tetrahydrofuran to yield the racemic benzoxazinone.

      Step 3: Optical resolution of the racemic benzoxazinone by condensation with (S)-(-)-camphanoyl chloride using dimethylaminopyridine in dichloromethane to form a diastereomeric mixture, which is resolved by crystallization and decomposed with hydrochloric acid in ethanol or butanol.

Chemical Reactions Analysis

(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using appropriate reagents and conditions.

Common reagents used in these reactions include butyllithium, ethylmagnesium bromide, phosgene, triethylamine, potassium carbonate, and ceric ammonium nitrate . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one has several scientific research applications :

    Chemistry: It is used as a reference compound in the study of non-nucleoside reverse transcriptase inhibitors.

    Biology: The compound is used in biological research to study the inhibition of HIV-1 reverse transcriptase and its effects on viral replication.

    Medicine: It is a key component in highly active antiretroviral therapy (HAART) for the treatment of HIV infections.

    Industry: The compound is used in the pharmaceutical industry for the development of antiretroviral drugs.

Comparison with Similar Compounds

(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is unique among non-nucleoside reverse transcriptase inhibitors due to its high potency and selectivity . Similar compounds include:

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infections.

    Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with activity against HIV strains resistant to other inhibitors.

These compounds share a similar mechanism of action but differ in their chemical structures, potencies, and resistance profiles .

Properties

IUPAC Name

6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-YAJIPLGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.